![molecular formula C24H19ClN4O3S B2869172 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide CAS No. 921492-01-5](/img/structure/B2869172.png)
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide
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Description
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide, also known as CPY-137, is a synthetic compound that has been studied for its potential use in treating various diseases. This compound is a member of the thiazole family, which is known for its diverse biological activities.
Scientific Research Applications
Anticancer Applications
Research has shown that derivatives containing thiazol and urea moieties, similar to "2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide", have been synthesized and evaluated for their anticancer activity. For example, a study by Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems and evaluated their potential antitumor activity in vitro against various human tumor cell lines. This research highlighted two compounds showing considerable anticancer activity against some cancer cell lines, indicating the promising therapeutic potential of such molecules (Yurttaş, Tay, & Demirayak, 2015).
Anti-Inflammatory and Analgesic Applications
Another study by Rani, Pal, Hegde, and Hashim (2014) focused on the development of new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents. They utilized the Leuckart synthetic pathway to develop novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, assessing their activities against breast cancer, neuroblastoma, and in anti-inflammatory and analgesic models. Among the synthesized compounds, one exhibited significant anticancer, anti-inflammatory, and analgesic activities, suggesting that derivatives of the researched compound could be potential therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).
Antimicrobial Applications
Further, research on similar compounds has extended into antimicrobial applications. Badiger, Mulla, Khazi, and Khazi (2013) synthesized a series of thiazole-2-ylamines/acetamides derivatives and evaluated their antimicrobial activity against both gram-negative and gram-positive bacteria, including Escherichia coli and methicillin-resistant Staphylococcus aureus, as well as fungi like Aspergillus niger and Candida albicans. This research underscores the potential of thiazole-based compounds in developing new antimicrobial agents (Badiger, Mulla, Khazi, & Khazi, 2013).
properties
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2-phenoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O3S/c25-16-7-6-8-17(13-16)26-23(31)29-24-27-18(15-33-24)14-22(30)28-20-11-4-5-12-21(20)32-19-9-2-1-3-10-19/h1-13,15H,14H2,(H,28,30)(H2,26,27,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQIWHXMCATJBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide |
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